3-[(3-Chlorobenzyl)oxy]benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “3-[(3-Chlorobenzyl)oxy]benzaldehyde” involves complex chemical reactions, often starting from basic aldehyde or benzaldehyde derivatives. For instance, one synthesis method includes reactions of benzaldehyde derivatives with other aromatic compounds in the presence of superacids or H-form zeolite to produce various byproducts, showcasing the compound's reactivity and the role of specific catalysts or reagents in its synthesis (Koltunov, Y. K., Walspurger, S., & Sommer, J., 2004).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been carried out using techniques like X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. For example, the crystal structure of a related compound was determined, showing orthorhombic crystals and providing insights into the electronic nature and bonding patterns within the molecule (Özay, H., Yıldız, M., Ünver, H., & Durlu, T. N., 2013).
Chemical Reactions and Properties
Chemical reactions involving “3-[(3-Chlorobenzyl)oxy]benzaldehyde” derivatives can vary widely, demonstrating their reactivity under different conditions. For instance, benzaldehyde derivatives undergo oxidation reactions to produce benzaldehyde oximes, showcasing the compound’s ability to participate in organic transformations and form new chemical bonds (Zhang Hong-ping, 2012).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of heterocyclic compounds .
Summary of the Application
“3-[(3-Chlorobenzyl)oxy]benzaldehyde” is used in the synthesis of novel Bis-Schiff bases, and Bis 1,3-thiazolidin-4-one derivatives . These compounds are significant due to their wide range of biological characteristics, including anti-inflammatory, oncological activity, wound healing, anticonvulsant, anti-biofilm, Tyrosine inhibition, antibacterial, anti-HIV, etc .
Methods of Application or Experimental Procedures
The synthesis involves three major steps :
- Cyclization process : The required Bis 1,3-thiazolidin-4-one products are synthesized with 79-97% yields through refluxing reaction in benzene with thioglycolic acid .
Results or Outcomes
The synthesis results in the production of Bis 1,3-thiazolidin-4-one derivatives with yields ranging from 79% to 97% . These compounds have a wide range of biological characteristics, making them valuable in various applications .
Safety And Hazards
I couldn’t find specific safety and hazard information for “3-[(3-Chlorobenzyl)oxy]benzaldehyde”.
Future Directions
The future directions for “3-[(3-Chlorobenzyl)oxy]benzaldehyde” could not be determined from the available information.
properties
IUPAC Name |
3-[(3-chlorophenyl)methoxy]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-5-1-4-12(7-13)10-17-14-6-2-3-11(8-14)9-16/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUFZCBDHLSTBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397543 | |
Record name | 3-[(3-chlorophenyl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorobenzyl)oxy]benzaldehyde | |
CAS RN |
168084-95-5 | |
Record name | 3-[(3-chlorophenyl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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